molecular formula C13H17N5O2S B6627092 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one

1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one

Cat. No.: B6627092
M. Wt: 307.37 g/mol
InChI Key: UAQGBHRHGXFRNG-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one is a complex organic compound featuring a piperazine core substituted with an oxazole and a thiadiazole ring

Properties

IUPAC Name

1-(2-methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9(2)7-17-4-5-18(8-11(17)19)13-15-14-12(21-13)10-3-6-20-16-10/h3,6,9H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQGBHRHGXFRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1=O)C2=NN=C(S2)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The oxazole and thiadiazole intermediates are then coupled with a piperazine derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. Scale-up processes often involve rigorous purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products depend on the specific reaction conditions but often include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine: In medicinal chemistry, 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and infections.

Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

  • **1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazine
  • **1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperidin-2-one

Comparison: Compared to similar compounds, 1-(2-Methylpropyl)-4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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